Methyl 4-chlorobenzofuran-7-carboxylate
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Overview
Description
Methyl 4-chlorobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H7ClO3 and a molecular weight of 210.61 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Methyl 4-chlorobenzofuran-7-carboxylate typically involves the reaction of 4-chlorobenzofuran with methyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-chlorobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-chlorobenzofuran-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chlorobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes critical for microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 4-chlorobenzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:
- Methyl 4-hydroxybenzofuran-7-carboxylate
- Methyl 4-methylbenzofuran-7-carboxylate
- Methyl 4-nitrobenzofuran-7-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The presence of the chlorine atom in this compound makes it unique, as it can undergo specific substitution reactions that other derivatives may not .
Properties
IUPAC Name |
methyl 4-chloro-1-benzofuran-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGROFPZRDAWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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